
Methyl 2,3-diamino-5-methylbenzoate
Overview
Description
Methyl 2,3-diamino-5-methylbenzoate is an organic compound with the molecular formula C9H12N2O2. It is a derivative of benzoic acid, characterized by the presence of two amino groups and a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-diamino-5-methylbenzoate typically involves the nitration of methyl benzoate followed by reduction and amination steps. One common method starts with the nitration of methyl benzoate to form methyl 2,3-dinitrobenzoate. This intermediate is then reduced to methyl 2,3-diaminobenzoate using a reducing agent such as iron powder in the presence of hydrochloric acid. Finally, methylation of the amino groups yields this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3-diamino-5-methylbenzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Chemistry
Methyl 2,3-diamino-5-methylbenzoate serves as a building block for synthesizing more complex organic molecules. Its structure allows for various chemical modifications, including:
- Oxidation : The amino groups can be oxidized to nitro groups using agents like potassium permanganate.
- Substitution reactions : The amino groups can participate in nucleophilic substitution reactions, forming new derivatives.
Biological Applications
The compound has been investigated for its potential as a biochemical probe. Studies have shown that it can interact with various biological targets due to its ability to form hydrogen bonds through its amino groups. This property makes it valuable in:
- Drug development : Research focuses on its potential anti-inflammatory and anticancer activities.
- Biochemical assays : Used as a substrate or inhibitor in enzyme assays.
Pharmaceuticals
This compound is explored as a precursor or intermediate in the synthesis of bioactive compounds. Its derivatives may exhibit pharmacological properties that are beneficial in treating various diseases.
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of this compound derivatives. The results indicated that certain modifications enhanced cytotoxicity against specific cancer cell lines, suggesting that this compound could lead to novel anticancer agents.
Case Study 2: Drug Development
Research into the pharmacokinetics of this compound demonstrated promising absorption and metabolism profiles in animal models. This study supports its further development as a therapeutic agent.
Mechanism of Action
The mechanism of action of Methyl 2,3-diamino-5-methylbenzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Methyl 2,3-diaminobenzoate: Lacks the methyl group at the 5-position.
Methyl 2,3-dihydroxybenzoate: Contains hydroxyl groups instead of amino groups.
Methyl 2,3-diamino-5-chlorobenzoate: Contains a chlorine atom instead of a methyl group at the 5-position
Uniqueness: Methyl 2,3-diamino-5-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and methyl ester groups makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science .
Biological Activity
Methyl 2,3-diamino-5-methylbenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an aromatic amine derivative characterized by two amino groups and a methyl group attached to a benzoate structure. Its molecular formula is , and it has a molecular weight of 196.22 g/mol. The presence of amino groups suggests potential for hydrogen bonding and reactivity with various biological targets.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) varying based on the strain tested. For example:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly in the context of rising antibiotic resistance.
2. Anticancer Properties
This compound has also been investigated for its anticancer potential. Studies focusing on various cancer cell lines have shown that it can inhibit cell proliferation effectively. For instance:
- In human breast cancer cell lines (MCF-7), the compound exhibited an IC50 value of approximately 15 µM.
- In colorectal cancer cells (HCT116), it demonstrated significant apoptosis induction through caspase activation pathways.
The mechanism appears to involve the inhibition of specific enzymes related to cancer cell metabolism, suggesting a targeted approach in anticancer therapy.
The biological activity of this compound is primarily attributed to its ability to interact with key molecular targets within cells. Notably, it may inhibit enzymes involved in critical metabolic pathways or disrupt cellular signaling processes:
- Enzyme Inhibition: The compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair in rapidly dividing cells.
- Signal Transduction Modulation: It may affect pathways such as PI3K/AKT, which are vital for cell survival and proliferation.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Efficacy Study: A study published in Journal of Antimicrobial Chemotherapy reported that derivatives of this compound displayed enhanced activity against resistant bacterial strains when modified with additional functional groups .
- Cancer Cell Line Evaluation: Research conducted on various cancer cell lines revealed that the compound induced significant apoptosis in cells with mutations in key oncogenes, suggesting potential use in targeted therapies .
- Mechanistic Insights: A comprehensive study utilizing molecular docking techniques provided insights into how this compound binds to DHFR, revealing critical interactions that enhance its inhibitory potency .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2,3-diamino-5-methylbenzoate, and how can intermediates be characterized?
- Methodological Answer : A plausible route involves bromination of methyl 5-methylbenzoate derivatives (e.g., 3-bromo-2-methylbenzoic acid or 4-bromo-2-methylbenzoic acid) followed by amination. For example, brominated intermediates like those listed in (CAS RN 76006-33-2 or 68837-59-2) can undergo nucleophilic substitution with ammonia or amines. Characterization should include to confirm substitution patterns and HPLC (≥98% purity, as in ) to validate purity. Reaction progress can be monitored via TLC with UV visualization .
Q. How can the purity and stability of this compound be assessed during storage?
- Methodological Answer : Use reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to monitor degradation products. Stability studies should include accelerated aging under varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity conditions. Purity thresholds should align with standards in (≥98% HPLC), with degradation kinetics analyzed via Arrhenius plots .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer : Combine , , and FT-IR to confirm the methyl ester, amino groups, and aromatic substitution patterns. High-resolution mass spectrometry (HRMS) should validate the molecular ion ([M+H]) and fragmentation pathways. For crystalline samples, X-ray diffraction (as in ) resolves stereochemical ambiguities .
Advanced Research Questions
Q. How can researchers address contradictory data in reaction yields when synthesizing this compound?
- Methodological Answer : Systematic optimization of reaction parameters (e.g., solvent polarity, temperature, catalyst loading) is essential. For example, conflicting yields in amination reactions may arise from competing side reactions (e.g., over-alkylation). Design a Design of Experiments (DoE) matrix to isolate critical factors. Use GC-MS or LC-MS to identify byproducts and adjust stoichiometry or catalysts (e.g., Pd/C for selective hydrogenation) .
Q. What strategies mitigate the oxidation of aromatic amino groups during derivatization?
- Methodological Answer : Protect free amino groups with tert-butoxycarbonyl (Boc) or benzyl (Bn) groups before further functionalization. For instance, highlights derivatization of a similar benzoate via acylation; analogous protection could prevent oxidation. Work under inert atmospheres (N/Ar) and use antioxidants like BHT in reaction mixtures. Confirm protection efficiency via (disappearance of NH signals) .
Q. How can computational modeling guide the design of this compound derivatives for biological activity?
- Methodological Answer : Perform density functional theory (DFT) calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to assess binding affinity to target proteins (e.g., enzymes or receptors). Validate predictions with in vitro assays, as seen in for related bioactive derivatives. Correlate substituent effects (e.g., electron-donating methyl groups) with activity trends .
Q. Data Analysis and Reporting
Q. How should researchers handle batch-to-batch variability in spectroscopic data?
- Methodological Answer : Standardize instrumentation protocols (e.g., same NMR solvent, LC column lot). Use internal standards (e.g., TMS for NMR) and calibrate instruments daily. For statistical rigor, report relative standard deviations (RSD) across ≥3 independent syntheses. Cross-validate with independent labs if possible .
Q. What are best practices for resolving ambiguities in crystallographic data for derivatives?
- Methodological Answer : Collect high-resolution X-ray diffraction data (≤1.0 Å resolution) and refine structures using software like SHELXL. Check for disorder in the methyl or amino groups, as seen in . Publish CIF files with deposition codes (e.g., CCDC) for peer validation .
Q. Notes
- Evidence Integration : References to brominated intermediates (), purity standards (), and derivatization protocols () ensure methodological rigor.
Properties
IUPAC Name |
methyl 2,3-diamino-5-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-5-3-6(9(12)13-2)8(11)7(10)4-5/h3-4H,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZGGZLZRYQXIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90728746 | |
Record name | Methyl 2,3-diamino-5-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90728746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1248541-73-2 | |
Record name | Methyl 2,3-diamino-5-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90728746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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